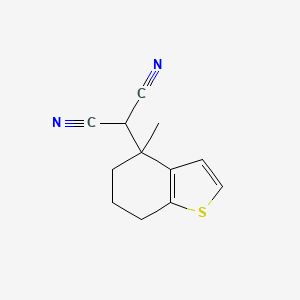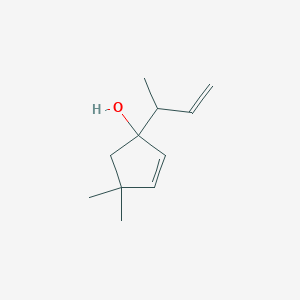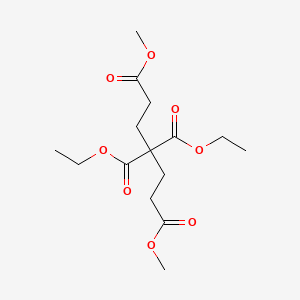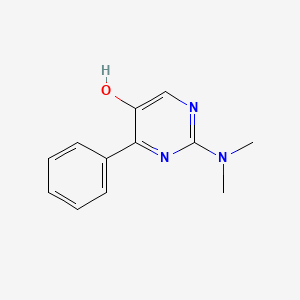
2-(Dimethylamino)-4-phenylpyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-4-phenylpyrimidin-5-ol is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a hydroxyl group attached to the pyrimidine ring.
準備方法
The synthesis of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol can be achieved through various synthetic routes. One common method involves the condensation of appropriate carbonyl compounds with diamines. For instance, the synthesis can be initiated by reacting 4,4-dimethoxy-2-butanone with formamide . The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-(Dimethylamino)-4-phenylpyrimidin-5-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Quaternization: The dimethylamino group can be quaternized using alkyl halides to form quaternary ammonium salts.
科学的研究の応用
2-(Dimethylamino)-4-phenylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
2-(Dimethylamino)-4-phenylpyrimidin-5-ol can be compared with other similar compounds such as:
2-(Dimethylamino)ethanol: Both compounds contain a dimethylamino group, but 2-(Dimethylamino)ethanol has a simpler structure and different chemical properties.
N,N-Dimethylaniline: This compound also contains a dimethylamino group attached to an aromatic ring, but it lacks the pyrimidine ring structure.
4-Dimethylaminopyridine: Similar to this compound, this compound contains a dimethylamino group attached to a heterocyclic ring, but it has a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its pyrimidine ring structure, which confer distinct chemical and biological properties.
特性
CAS番号 |
107361-61-5 |
|---|---|
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC名 |
2-(dimethylamino)-4-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C12H13N3O/c1-15(2)12-13-8-10(16)11(14-12)9-6-4-3-5-7-9/h3-8,16H,1-2H3 |
InChIキー |
RSTJFWKACZGQCY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)
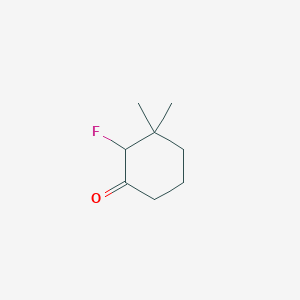
![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)

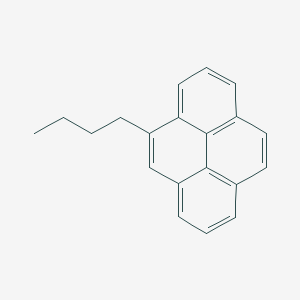
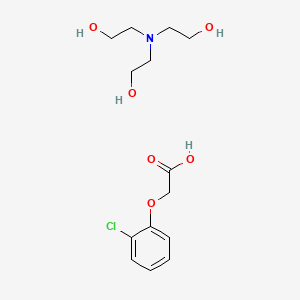
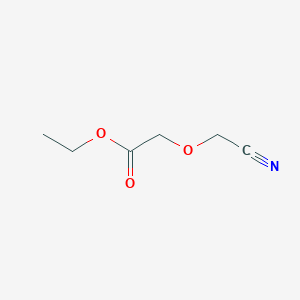
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
